Thiodi-glycolic acid

概要

説明

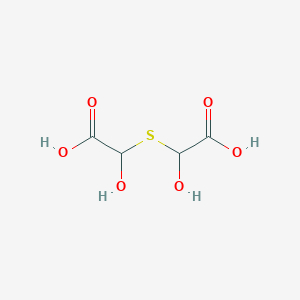

Thiodi-glycolic acid, also known as 2,2’-thiodiacetic acid, is an organic compound with the molecular formula C4H6O4S. It is a colorless crystalline solid that is soluble in water and polar organic solvents. This compound is characterized by the presence of both carboxylic acid and thiol functional groups, making it a versatile reagent in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: Thiodi-glycolic acid can be synthesized through several methods. One common method involves the reaction of chloroacetic acid with sodium thiosulfate, followed by acidification to yield this compound. The reaction proceeds as follows: [ \text{ClCH}_2\text{COOH} + \text{Na}_2\text{S}_2\text{O}_3 \rightarrow \text{NaO}_3\text{S}_2\text{CH}_2\text{COOH} + \text{NaCl} ] [ \text{NaO}_3\text{S}_2\text{CH}_2\text{COOH} + \text{H}_2\text{O} \rightarrow \text{HO}_3\text{S}_2\text{CH}_2\text{COOH} + \text{NaOH} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the condensation of monochloroacetic acid with sodium disulfide, followed by electrochemical reduction of the resulting mixture .

化学反応の分析

Types of Reactions: Thiodi-glycolic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dithis compound.

Reduction: The thiol group in this compound can be reduced to form corresponding thioethers.

Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters of this compound.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Catalysts: Mineral acids or toluenesulfonic acids for esterification reactions.

Major Products:

Dithis compound: Formed through oxidation.

Thioethers: Formed through reduction.

Esters: Formed through esterification with alcohols.

科学的研究の応用

Medical Applications

1.1 Diagnostic Significance

Thiodi-glycolic acid has been identified as a potential biomarker for metabolic disorders. A study indicated that measuring TDGA levels in urine can help characterize metabolic imbalances associated with methionine synthesis, particularly in conditions such as hyperhomocystinuria. In patients receiving treatments involving vitamin B12, TDGA excretion was notably increased, suggesting its utility in monitoring treatment efficacy .

1.2 Chemotherapy Monitoring

In oncology, TDGA has been studied as a metabolite excreted by patients undergoing chemotherapy with ifosfamide. Research involving patients with advanced soft-tissue sarcoma demonstrated that TDGA levels could reflect the pharmacokinetics of the drug and potentially guide therapeutic decisions .

Cosmetic Applications

2.1 Skin Treatments

TDGA is utilized in dermatological formulations for its skin-lightening properties. Clinical studies have shown that thioglycolic acid, a related compound, effectively treats periorbicular hyperchromia through serial chemical peels, suggesting similar potential for TDGA . The ability to chelate iron makes it effective in treating conditions like hemosiderotic hyperchromias, where it helps reduce pigmentation by removing excess iron deposits from the skin .

Chemical Applications

3.1 Sulfoxidation Reactions

TDGA has been employed in chemical reactions as a substrate for sulfoxidation processes. A study demonstrated the oxidation of TDGA using iron(III)-salen chloride as an oxidizing agent, highlighting its role in synthetic organic chemistry and potential applications in developing new compounds .

3.2 Hair Treatment Formulations

In cosmetic chemistry, TDGA is used as a reducing agent in permanent waving treatments for hair. Research indicates that TDGA effectively reduces disulfide bonds in keratin, facilitating the restructuring of hair fibers during perming processes . This application underscores its significance in the beauty industry.

Table 1: Summary of Medical Applications of this compound

| Application Area | Description | Study Reference |

|---|---|---|

| Diagnostic Biomarker | Urinary excretion monitoring for metabolic disorders | |

| Chemotherapy Monitoring | Excretion levels during ifosfamide treatment |

Table 2: Cosmetic Applications of this compound

作用機序

Thiodi-glycolic acid exerts its effects primarily through its thiol and carboxylic acid functional groups. The thiol group can form stable complexes with metal ions, which is useful in various analytical applications. Additionally, the carboxylic acid group can participate in esterification and other substitution reactions, making it a versatile reagent in organic synthesis .

類似化合物との比較

Thioglycolic Acid: Similar in structure but contains only one carboxylic acid group.

Dithiodi-glycolic Acid: An oxidized form of this compound with two sulfur atoms.

Mercaptoacetic Acid: Contains a thiol group and a carboxylic acid group but lacks the additional carboxylic acid group present in this compound.

Uniqueness: this compound is unique due to its bifunctional nature, possessing both thiol and carboxylic acid groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable reagent in both research and industrial applications .

特性

IUPAC Name |

2-[carboxy(hydroxy)methyl]sulfanyl-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6S/c5-1(6)3(9)11-4(10)2(7)8/h3-4,9-10H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKDCVYTLFTCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(O)SC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。